Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-vinylbenzyl) iMino)diacetic acid is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is known for its unique structure, which includes a vinylbenzyl group and an imino diacetic acid moiety. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-vinylbenzyl) iMino)diacetic acid typically involves the reaction of 4-vinylbenzyl chloride with glycine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the glycine moiety, forming the desired product .
Industrial Production Methods
Industrial production methods for 2,2’-((4-vinylbenzyl) iMino)diacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-vinylbenzyl) iMino)diacetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-vinylbenzyl) iMino)diacetic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-vinylbenzyl) iMino)diacetic acid involves its ability to form stable complexes with metal ions. The imino diacetic acid moiety acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This property is exploited in various applications, including catalysis and metal ion sequestration .
Comparison with Similar Compounds
Similar Compounds
- N-(carboxymethyl)-N-(4-vinylbenzyl)glycine
- N-(carboxymethyl)-N-(4-ethenylphenyl)methylglycine
Uniqueness
2,2’-((4-vinylbenzyl) iMino)diacetic acid is unique due to its combination of a vinylbenzyl group and an imino diacetic acid moiety. This structure imparts distinct chemical properties, such as the ability to undergo various reactions and form stable metal complexes. Compared to similar compounds, it offers enhanced versatility in synthetic and industrial applications .
Properties
CAS No. |
46917-20-8 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[carboxymethyl-[(4-ethenylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18/h2-6H,1,7-9H2,(H,15,16)(H,17,18) |
InChI Key |
UBGQOSNFVJFTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.